

# Auten-67's effects on longevity and aging.

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## Compound of Interest

Compound Name: Auten-67

Cat. No.: B2962793

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An In-depth Technical Guide to **Auten-67**: Effects on Longevity and Aging

## Introduction

**Auten-67** (also known as Autophagy Enhancer-67) is an orally active, small-molecule enhancer of autophagy with demonstrated anti-aging and neuroprotective properties.<sup>[1][2]</sup> It functions as an inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation.<sup>[1][3][4]</sup> By inhibiting MTMR14, **Auten-67** promotes autophagic flux, the process of cellular self-degradation that eliminates damaged organelles and protein aggregates. This mechanism is crucial for maintaining cellular homeostasis, and its age-related decline is implicated in various degenerative pathologies. Research in various models, including *Drosophila melanogaster*, zebrafish, and mice, has shown that **Auten-67** can extend lifespan, improve healthspan, and ameliorate neurodegenerative symptoms. This document provides a comprehensive technical overview of the quantitative data, experimental protocols, and signaling pathways associated with **Auten-67**'s effects on longevity and aging.

## Quantitative Data Summary

The following tables summarize the key quantitative effects of **Auten-67** observed in various experimental models.

Table 1: Effects of **Auten-67** on Lifespan and Healthspan

Model Organism	Parameter Measured	Treatment Details	Result	Reference
Drosophila melanogaster	Maximum Lifespan	Chronic feeding	~30% increase compared to controls	
Drosophila melanogaster	Flying Ability	Chronic feeding	Significant improvement in treated animals	
Alzheimer's Disease Mouse Model	Nesting Behavior	19 mg/kg, p.o., 3 times a week for 3 months	~30% restoration of impaired nesting behavior	

 Table 2: In Vitro and In Vivo Effects of **Auten-67** on Autophagy and Neuronal Viability

Model System	Parameter Measured	Concentration(s)	Result	Reference
HeLa Cells	MTMR14 Inhibition	2-100 $\mu$ M (3 hours)	~3%-70% inhibition	
Murine Primary Neurons	Cell Viability (Oxidative Stress)	1-50 $\mu$ M	Concentration-dependent increase in viability	
Murine Primary Neurons	LC3B-II and SQSTM1/p62 Levels	1-50 $\mu$ M	Decrease in both autophagy markers	
Alzheimer's Disease Mouse Model	Amyloid $\beta$ Levels	19 mg/kg, p.o.	Decrease in Amyloid $\beta$ levels in the hemibrain	
Zebrafish	Gfp-Lc3 Reporter	10, 50 $\mu$ M	Moderate intensification in Gfp fluorescence and increased Gfp-positive spots	

## Experimental Protocols

### Drosophila melanogaster Lifespan and Healthspan Assays

- Lifespan Assay:
  - Organism: Wild-type *Drosophila melanogaster*.
  - Treatment: Adult flies were administered **Auten-67** via their food source throughout their lifespan.

- Procedure: Flies were separated by sex and housed in vials containing standard cornmeal-agar medium supplemented with either **Auten-67** or a vehicle control. Vials were kept in a controlled environment (e.g., 25°C, 12:12 hour light:dark cycle). The number of dead flies was recorded daily or every other day, and flies were transferred to fresh food vials regularly (e.g., every 2-3 days). Lifespan curves were generated and statistical analysis (e.g., Log-rank test) was performed to determine significance.
- Flying Ability Assay:
  - Organism: Aged *Drosophila melanogaster*.
  - Procedure: A flight assay was conducted by placing flies in a graduated cylinder. The cylinder was gently tapped to bring the flies to the bottom. The height to which each fly could fly within a specified time was recorded. This assay was performed at different ages to assess the decline in motor function and the effect of **Auten-67** treatment.

## Murine Model of Alzheimer's Disease: Nesting Behavior Assay

- Organism: Mouse model expressing human amyloid precursor protein (APP).
- Treatment: Mice were orally administered **Auten-67** (e.g., 19 mg/kg) three times a week for a duration of three months.
- Procedure: Each mouse was individually housed overnight in a cage containing a pre-weighed amount of nesting material (e.g., a cotton square). The quality of the nest was scored the following morning on a scale (e.g., 1-5) based on the shape and completeness of the nest. The amount of unused nesting material was also weighed. This assay quantifies complex, species-typical behavior that is often impaired in neurodegenerative models.

## In Vitro Autophagy and Cell Viability Assays

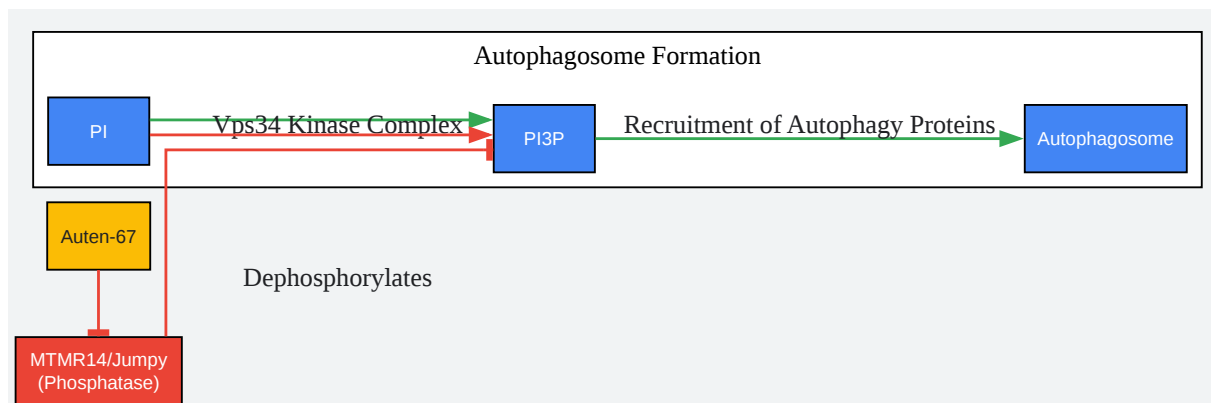
- Western Blotting for Autophagy Markers:
  - Cell Lines: HeLa cells or murine primary neurons.

- Procedure: Cells were treated with various concentrations of **Auten-67** for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against autophagy markers such as LC3B and SQSTM1/p62, and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands were visualized and quantified. A decrease in SQSTM1/p62 and an increase in the LC3B-II/LC3B-I ratio are indicative of induced autophagic flux.
- MTT Assay for Cell Viability:
  - Cell Lines: Murine primary cortical neurons.
  - Procedure: Neurons were cultured and exposed to an oxidative stressor (e.g., H<sub>2</sub>O<sub>2</sub>) with or without co-treatment with **Auten-67**. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at a specific wavelength. Higher absorbance indicates greater cell viability.

## Signaling Pathways and Mechanisms of Action

### Auten-67 Mechanism of Action

**Auten-67**'s primary mechanism of action is the induction of autophagy through the inhibition of MTMR14. In the canonical autophagy pathway, the Vps34 kinase complex plays a crucial role by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the formation of the autophagic isolation membrane (phagophore). MTMR14, a phosphatase, antagonizes this process by converting PI3P back to PI, thus acting as a brake on autophagy. **Auten-67** inhibits the phosphatase activity of MTMR14, leading to an accumulation of PI3P, which in turn promotes the formation of autophagosomes and enhances autophagic flux.

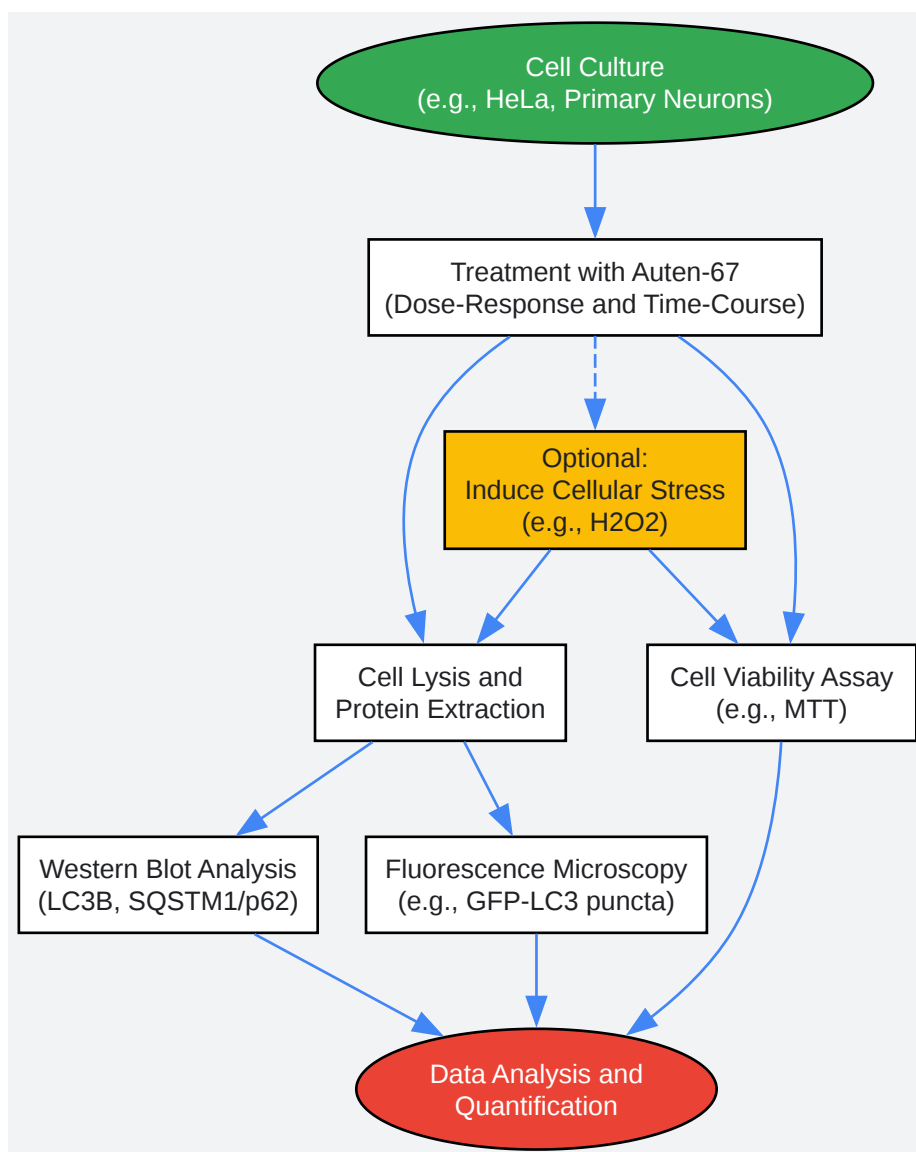


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Caption: Mechanism of **Auten-67** in promoting autophagy via MTMR14 inhibition.

## Experimental Workflow for Assessing Autophagy

The following diagram illustrates a typical workflow for investigating the effects of **Auten-67** on autophagy in a cellular model.



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Caption: Workflow for evaluating **Auten-67**'s effects on autophagy and cell viability.

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## References

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- To cite this document: BenchChem. [Auten-67's effects on longevity and aging.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2962793#auten-67-s-effects-on-longevity-and-aging]

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